1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
The compound 1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (hereafter referred to as Compound A) is a boronic ester-functionalized pyrazole derivative. Its structure features a 3-fluoro-4-methylbenzyl group at the N1 position and a pinacol boronate ester at the C4 position of the pyrazole ring. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, which are key intermediates in pharmaceuticals and materials science .
Compound A (MFCD30830182, 95% purity) is distinguished by its fluorine and methyl substituents on the benzyl group, which modulate electronic and steric properties critical for reactivity and target binding .
Properties
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12-6-7-13(8-15(12)19)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKCDUQJIPVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound features a pyrazole ring substituted with a fluoromethylbenzyl group and a dioxaborolane moiety. The presence of the fluorine atom and the bulky dioxaborolane group is hypothesized to influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may begin with the formation of the dioxaborolane derivative followed by the introduction of the pyrazole moiety through coupling reactions. The detailed synthetic pathway can be found in various chemical literature sources.
Anticancer Properties
Research has indicated that compounds containing pyrazole and boron moieties exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to 1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer types, including breast and prostate cancer cells.
- Mechanism of Action : The proposed mechanism includes modulation of signaling pathways such as PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |
| Study 2 | PC-3 (Prostate Cancer) | 10.5 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits bactericidal effects by disrupting bacterial cell membranes:
- Gram-positive and Gram-negative Bacteria : The compound shows activity against both types of bacteria, indicating a broad-spectrum effect.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Case Study A : A derivative with a similar structure was tested in vivo for its anticancer effects in murine models. Results indicated a significant reduction in tumor size compared to controls.
- Case Study B : Clinical trials involving compounds with dioxaborolane groups showed promising results in managing specific types of malignancies with manageable side effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. Its structural components suggest that it may interact with specific biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance bioactivity by improving solubility and stability in biological systems.
- Antimicrobial Properties : Research has shown that certain pyrazole derivatives possess antimicrobial activity. The fluorine substitution on the benzyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate cell membranes.
Agrochemicals
The compound's ability to modulate biological pathways makes it a candidate for agricultural applications:
- Pesticide Development : Compounds similar to 1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole have been explored as herbicides and insecticides. The dioxaborolane moiety may contribute to the efficacy of these compounds by facilitating targeted delivery to pest organisms.
Chemical Intermediates
In synthetic chemistry, this compound serves as an important intermediate:
- Synthesis of Complex Molecules : The unique structure allows for further functionalization. It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the applications of pyrazole derivatives similar to the compound :
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent significantly influences the compound’s electronic, steric, and solubility properties. Below is a comparative analysis of Compound A with analogues:
Key Observations :
- Fluorine in Compound A enhances electron-withdrawing effects, improving stability and reaction efficiency in cross-couplings compared to unsubstituted benzyl derivatives .
- Chlorine in analogues (e.g., 5-chloro-2-fluoro-benzyl) increases molecular weight and polarity, which may affect solubility and pharmacokinetics .
Variations in the Pyrazole-Boronate Core
Modifications to the pyrazole ring or boronate ester also impact functionality:
Key Observations :
- Ethoxyethyl groups (e.g., 1-ethoxyethyl) enhance solubility, making derivatives more amenable to aqueous-phase reactions .
- Indazole analogues (vs. pyrazole) exhibit distinct binding profiles in medicinal chemistry due to altered hydrogen-bonding capabilities .
- Trifluoromethyl groups increase lipophilicity and metabolic stability, critical for drug design .
Preparation Methods
Alkylation with 3-Fluoro-4-methylbenzyl Halides
A common approach involves reacting 4-borylated pyrazole precursors (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with 3-fluoro-4-methylbenzyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the pyrazole nitrogen, enabling alkylation at room temperature. For example:
Transition Metal-Mediated Coupling
Palladium catalysts such as [Pd(dppf)Cl₂] enable coupling between halogenated pyrazoles and benzyl zinc reagents. This method avoids harsh bases and improves regioselectivity:
-
Example Protocol :
Boronation Strategies
The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is critical for Suzuki-Miyaura cross-coupling applications.
Miyaura Borylation
Direct borylation of halogenated pyrazoles using bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts is widely employed:
Iridium-Catalyzed C–H Borylation
Iridium complexes such as [Ir(OMe)(COD)]₂ enable direct C–H borylation of pyrazoles, bypassing pre-halogenation:
-
Protocol :
One-Pot Sequential Functionalization
Recent advances enable concurrent benzylation and boronation in a single reaction vessel, reducing purification steps.
Tandem Alkylation-Borylation
A one-pot method using Pd/XPhos catalytic systems achieves sequential C–N and C–B bond formation:
-
Steps :
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems Comparison
| Catalyst | Reaction Type | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| PdCl₂(dppf) | Miyaura Borylation | 90 | >99% | |
| [Ir(OMe)(COD)]₂ | C–H Borylation | 75 | 85% | |
| Pd(OAc)₂/XPhos | Tandem Alkylation | 78 | 92% |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, and how are its structural features validated?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or via Suzuki-Miyaura coupling for boron incorporation .
- Step 2 : Benzylation at the pyrazole N1 position using 3-fluoro-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Validation :
How can researchers assess the compound’s reactivity in cross-coupling reactions, given its dioxaborolane moiety?
Methodological Answer:
The tetramethyl-dioxaborolane group enables Suzuki-Miyaura coupling. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures at 60–80°C .
- Substrate Compatibility : Aryl halides (e.g., bromobenzene) or heteroaryl partners for biaryl synthesis.
- Monitoring : TLC or LC-MS tracks reaction progress; post-coupling purification uses column chromatography (silica gel, ethyl acetate/hexane) .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies benzyl protons (δ 4.5–5.0 ppm) and fluorine coupling patterns (¹⁹F NMR, δ -110 to -120 ppm). ¹¹B NMR confirms boronate integrity (δ ~30 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic degradation of the boronate ester under acidic conditions .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Derivative Synthesis : Modify the benzyl (e.g., halogen substitution) or pyrazole (e.g., carboxylate groups) to probe bioactivity .
- Assays :
- Data Interpretation : Compare IC₅₀ values and correlate substituent effects with activity trends .
How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
- DFT Calculations : Analyze boronate electrophilicity and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
How should researchers resolve discrepancies in biological activity data across structurally similar analogs?
Methodological Answer:
- Replication : Validate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
- Structural Analysis : Compare X-ray/NMR data to confirm subtle conformational differences (e.g., dihedral angles in pyrazole-benzyl linkage) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., fluorine substitution enhancing membrane permeability) .
What strategies mitigate hydrolysis of the dioxaborolane group during in vitro studies?
Methodological Answer:
- Stabilization : Use aprotic solvents (e.g., DMSO) and avoid acidic/basic conditions .
- Prodrug Design : Incorporate hydrolytically stable boronates (e.g., trifluoroborate salts) while retaining coupling reactivity .
- Real-Time Monitoring : ¹¹B NMR or Raman spectroscopy tracks boronate integrity during biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
